Cas no 55898-43-6 (Diethyl 2-Methyl-2-propylmalonate)

Diethyl 2-Methyl-2-propylmalonate is a diester derivative of malonic acid, characterized by its branched alkyl substituents. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its structure enables efficient alkylation and condensation reactions, making it valuable for constructing complex molecular frameworks. The presence of both methyl and propyl groups enhances its reactivity in nucleophilic substitutions and Michael additions. With high purity and stability, it is suitable for use in controlled synthetic processes. Its low volatility and compatibility with common solvents further contribute to its utility in laboratory and industrial applications.
Diethyl 2-Methyl-2-propylmalonate structure
55898-43-6 structure
Product Name:Diethyl 2-Methyl-2-propylmalonate
CAS No:55898-43-6
MF:C11H20O4
MW:216.274104118347
CID:370041
PubChem ID:41654
Update Time:2025-06-11

Diethyl 2-Methyl-2-propylmalonate Chemical and Physical Properties

Names and Identifiers

    • Propanedioic acid,2-methyl-2-propyl-, 1,3-diethyl ester
    • Diethyl 2-Methyl-2-propylmalonate
    • diethyl methylpropylmalonate
    • diethyl 2-methyl-2-propylpropanedioate
    • Malonicacid, methylpropyl-, diethyl ester (6CI)
    • Propanedioic acid, methylpropyl-,diethyl ester (9CI)
    • AKOS024333525
    • SCHEMBL3145666
    • Diethyl methyl propyl malonate
    • DTXSID60204486
    • Diethyl2-Methyl-d3-2-propylmalonate
    • 55898-43-6
    • Diethyl 2-methyl-2-propylmalonate #
    • NSC71211
    • NSC-71211
    • FT-0624849
    • NSC 71211
    • DIETHYLMETHYLPROPYLMALONATE
    • 1,3-diethyl 2-methyl-2-propylpropanedioate
    • G68859
    • DTXCID60126977
    • Inchi: 1S/C11H20O4/c1-5-8-11(4,9(12)14-6-2)10(13)15-7-3/h5-8H2,1-4H3
    • InChI Key: DTHLCPJSRSNVLX-UHFFFAOYSA-N
    • SMILES: O(CC)C(C(C(=O)OCC)(C)CCC)=O

Computed Properties

  • Exact Mass: 216.13600
  • Monoisotopic Mass: 216.136159
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 8
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.6
  • XLogP3: 2.7

Experimental Properties

  • Density: 0.996
  • Boiling Point: 233.2°Cat760mmHg
  • Flash Point: 100.3°C
  • Refractive Index: 1.433
  • PSA: 52.60000
  • LogP: 1.91900

Diethyl 2-Methyl-2-propylmalonate Pricemore >>

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Diethyl 2-Methyl-2-propylmalonate Production Method

Additional information on Diethyl 2-Methyl-2-propylmalonate

Diethyl 2-Methyl-2-propylmalonate: A Comprehensive Overview

Diethyl 2-Methyl-2-propylmalonate (CAS No. 55898-43-6) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, pharmaceuticals, and materials science. This compound, also referred to as diethyl 2-methyl-2-propyl malonate, is a derivative of malonic acid, a naturally occurring compound known for its role in various biochemical pathways. The structure of Diethyl 2-Methyl-2-propylmalonate consists of a malonate backbone with ethyl ester groups and branching at the alpha position, making it a valuable precursor in organic chemistry.

Recent studies have highlighted the potential of Diethyl 2-Methyl-2-propylmalonate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. Researchers have employed this compound as a key intermediate in the construction of bioactive compounds, leveraging its unique reactivity and structural flexibility. For instance, its ability to undergo various condensation reactions has been exploited in the synthesis of heterocyclic compounds, which are pivotal in drug discovery.

The synthesis of Diethyl 2-Methyl-2-propylmalonate typically involves esterification reactions or modifications of existing malonic acid derivatives. One notable approach is the use of alkylation techniques to introduce the desired substituents at the alpha position. This method ensures high yields and excellent control over the product's structure, making it amenable to large-scale production. Additionally, advancements in catalytic systems have further enhanced the efficiency of these synthetic processes, reducing costs and minimizing environmental impact.

In terms of applications, Diethyl 2-Methyl-2-propylmalonate finds extensive use in the preparation of polymeric materials. Its ability to form cross-linked networks through polymerization reactions has made it a valuable component in coatings, adhesives, and composite materials. Recent research has focused on optimizing these polymerization processes to achieve higher mechanical strength and improved thermal stability, which are critical for industrial applications.

The structural characteristics of Diethyl 2-Methyl-2-propylmalonate also make it an ideal candidate for use in organocatalysis. Its enolizable alpha hydrogens facilitate various enolate-forming reactions, enabling the construction of complex carbon frameworks. This property has been leveraged in the development of sustainable synthetic routes that minimize the use of hazardous reagents and reduce waste generation.

From an environmental perspective, Diethyl 2-Methyl-2-propylmalonate exhibits favorable biodegradation properties under aerobic conditions. Studies have shown that it undergoes rapid microbial degradation, making it a more eco-friendly alternative to traditional organic compounds used in industrial processes. This attribute aligns with current global efforts to promote green chemistry and sustainable manufacturing practices.

In conclusion, Diethyl 2-Methyl-2-propylmalonate (CAS No. 55898-43-6) is a multifaceted compound with diverse applications across various industries. Its unique chemical properties and versatility make it an indispensable tool in modern organic synthesis. As research continues to uncover new avenues for its utilization, this compound is poised to play an even greater role in advancing scientific and technological innovations.

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